Melting Point Depression vs. Unprotected Parent
The bis-ethylene acetal derivative melts at 209.5–212 °C [1], representing a substantial depression of approximately 60 °C relative to the unprotected 17-hydroxypregn-5-ene-3,20-dione (predicted melting point >260 °C based on the 268–273 °C range reported for the closely related 17-hydroxypregnenolone ). This lower melting point facilitates recrystallization from common organic solvents (methanol, acetone) at temperatures below the boiling point of the solvent, reducing thermal degradation risk during purification and improving recovery of high-purity crystalline product.
| Evidence Dimension | Melting point (crystalline solid) |
|---|---|
| Target Compound Data | 209.5–212 °C |
| Comparator Or Baseline | 17-Hydroxypregnenolone (unprotected parent analog): 268–273 °C |
| Quantified Difference | ΔT ≈ −59 to −61 °C (target compound melts substantially lower) |
| Conditions | Melting point determined by capillary method; recrystallization from methanol or acetone [1] |
Why This Matters
A lower melting point directly translates to more efficient solvent-based purification and reduced energy input during isolation, which is a practical procurement consideration for kilo-lab and pilot-scale steroid intermediate preparation.
- [1] Molaid Chemical Database – 17alpha-羟基孕甾-5-烯-3,20-二酮-3,20-二(乙烯缩酮) (CAS 3386-00-3), Physicochemical Properties. View Source
